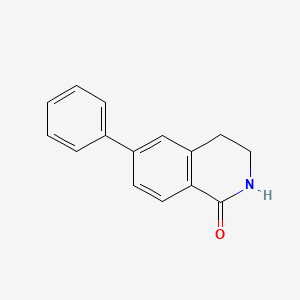

6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Beschreibung

6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, a privileged structure in medicinal chemistry due to its steroidomimetic properties and diverse biological activities. These compounds exhibit potent anticancer, anti-tubulin, and antiproliferative activities, often mimicking the A,B-ring structure of steroids . The core structure’s conformational flexibility allows for strategic modifications to optimize biological efficacy, making it a focal point for structure-activity relationship (SAR) studies .

Eigenschaften

IUPAC Name |

6-phenyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15-14-7-6-12(10-13(14)8-9-16-15)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFHLFJWIUUCJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pictet-Spengler Cyclization Route

The classical and most common synthetic approach to this compound involves the Pictet-Spengler reaction. This method cyclizes a β-phenylethylamine derivative with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring system, which is subsequently oxidized or modified to the dihydroisoquinolinone.

- Reaction conditions: Strong acids such as hydrochloric or sulfuric acid catalyze the reaction.

- Process: The phenethylamine reacts with the carbonyl compound to form an iminium intermediate, which undergoes intramolecular electrophilic aromatic substitution leading to ring closure.

- Advantages: This method allows for straightforward construction of the isoquinoline core with good regioselectivity.

- Industrial relevance: Optimized for scale-up using continuous flow reactors for improved yield and greener conditions.

Castagnoli–Cushman Reaction

A practical synthetic protocol involves the Castagnoli–Cushman reaction, which is a condensation of homophthalic anhydride with imines derived from aromatic aldehydes and amines.

- Procedure:

- An aromatic aldehyde and amine are reacted in dry dichloromethane to form an imine intermediate.

- This imine is then reacted with homophthalic anhydride in refluxing toluene for 6 hours.

- The product precipitates upon cooling and is purified by recrystallization from acetonitrile.

- Yields: Moderate to good yields are typically obtained.

- Example: This method was used to synthesize various 3,4-dihydroisoquinolin-1(2H)-one derivatives, including phenyl-substituted analogs.

Organocatalytic Asymmetric One-Pot Synthesis

Recent advances include organocatalytic asymmetric synthesis, which provides stereoselective access to 3,4-dihydroisoquinolin-1(2H)-ones with high enantiomeric excess.

- Catalyst: Quinine-based squaramide organocatalysts (5 mol%) are employed.

- Starting materials: 2-(nitromethyl)benzaldehydes and N-protected aldimines.

- Reaction sequence: A domino aza-Henry addition, hemiaminalization, and oxidation sequence in one pot.

- Outcomes: Moderate to good yields (39–78%) and enantioselectivities (40–95% ee).

- Conditions: Typically carried out in toluene at low temperatures (-20 °C) followed by oxidation with PCC at room temperature.

Palladium-Catalyzed Cross-Coupling and Cyclization

A modern synthetic strategy uses palladium-catalyzed regio- and stereoselective reactions starting from propargylamides and phenylboronic acids.

- Catalyst system: PdCl2(PPh3)2 with suitable bases such as K3PO4.

- Solvents: Ethanol or mixtures like 1,4-dioxane/water enhance yields.

- Procedure:

- Propargylamide reacts with phenylboronic acid under Pd catalysis at elevated temperatures (around 79–100 °C).

- The reaction proceeds via coupling and cyclization to form the dihydroisoquinolinone core.

- Yields: Moderate to good yields (~51% or higher with optimized conditions).

- Advantages: This method allows for functional group tolerance and regioselectivity, enabling the introduction of aryl groups at the 6-position.

Rhodium-Catalyzed Alkylation

An alternative approach involves rhodium-catalyzed alkylation of aromatic amides using N-vinylphthalimide as an aminoethylating reagent.

- Mechanism: The rhodium catalyst facilitates C–H activation and alkylation, followed by cyclization to yield the dihydroisoquinolinone.

- Significance: Provides a novel route to 3,4-dihydroisoquinolin-1(2H)-ones with potential for structural diversity.

- Reference: This method was reported by He and Chatani (2018).

Comparative Data Table of Preparation Methods

Summary of Research Findings

- The Pictet-Spengler reaction remains a cornerstone for synthesizing this compound due to its straightforward approach and scalability.

- The Castagnoli–Cushman reaction offers a robust alternative with good yields and ease of purification.

- Organocatalytic asymmetric synthesis introduces the ability to obtain enantiomerically enriched products, crucial for biological applications requiring stereochemical purity.

- Palladium-catalyzed methods provide modern synthetic flexibility, enabling regio- and stereoselective introduction of aryl groups, suitable for complex derivatives.

- The rhodium-catalyzed alkylation represents an innovative pathway expanding the synthetic toolbox with C–H activation strategies.

Each method has advantages depending on the desired scale, stereochemistry, and functional group tolerance, providing a versatile set of tools for chemists working with this important scaffold.

Analyse Chemischer Reaktionen

Types of Reactions

6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction can lead to the formation of tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoquinoline nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Research indicates that derivatives of 3,4-dihydroisoquinolin-1(2H)-one, including 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, act as positive allosteric modulators of the dopamine D1 receptor. This property is particularly beneficial in treating conditions such as:

- Parkinson's Disease : These compounds can improve motor symptoms and cognitive impairments associated with the disease. They may serve as monotherapy or in combination with other treatments to enhance efficacy and reduce side effects .

- Schizophrenia : The modulation of dopamine receptors can alleviate cognitive deficits and negative symptoms in patients with schizophrenia .

- Alzheimer's Disease : The compound shows promise in addressing cognitive decline associated with Alzheimer's, potentially offering a new avenue for treatment .

Anticancer Activity

The core structure of 3,4-dihydroisoquinolin-1(2H)-one has been identified as a potent inhibitor of WDR5 WIN-site, exhibiting strong antiproliferative activity against cancer cell lines. For instance:

- A study demonstrated that a compound featuring this core showed a binding affinity below 20 pM and a GI50 value of 38 nM against MV4:11 cells, indicating its potential as an anticancer agent .

Organocatalytic Asymmetric Synthesis

A notable method involves an organocatalytic one-pot synthesis using quinine-based squaramide catalysts. This approach yields high enantioselectivities (up to 95% ee) and moderate to good yields (39–78%) of the desired compounds .

Castagnoli–Cushman Reaction

This reaction has been employed to synthesize various derivatives of 3,4-dihydroisoquinolin-1(2H)-one, which are evaluated for their bioactivity against plant pathogens .

Plant Disease Management

Recent studies have highlighted the potential use of this compound derivatives in agriculture:

- A series of synthesized derivatives displayed significant antioomycete activity against Pythium recalcitrans, a common phytopathogen. The most effective compound (I23) showed an EC50 value of 14 mM and demonstrated over 96% preventive efficacy in vivo at optimal dosages .

Summary of Findings

Wirkmechanismus

The mechanism of action of 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific biological activity. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Table 1: Antiproliferative Activities of Selected Derivatives

Tubulin Polymerization Inhibition

The linker group between the dihydroisoquinolinone core and aryl substituents dictates tubulin binding affinity:

- Carbonyl-linked benzoyl groups (e.g., 16f , 16g ): Inhibit tubulin polymerization at IC50 values comparable to combretastatin A-4 (clinical benchmark), with competitive binding at the colchicine site .

- Sulfamate-linked derivatives (e.g., 17f, 17g): Enhance electrostatic interactions with tubulin, achieving IC50 values of 0.8–1.2 μM, outperforming non-sulfonylated analogs .

Table 2: Tubulin Inhibition Data

| Compound | Linker Type | Tubulin IC50 (μM) | Binding Site | Reference |

|---|---|---|---|---|

| 16f | Carbonyl | 1.5 | Colchicine site | |

| 17f | Sulfamate | 0.8 | Colchicine site | |

| Combretastatin A-4 | Natural phenol | 0.4 | Colchicine site |

Structural and Conformational Influences

- Electron-Withdrawing vs. Electron-Donating Groups : Methoxy and hydroxy groups at the 6/7 positions improve solubility and mimic steroid A-ring geometry, critical for tubulin binding . In contrast, 3,5-dimethoxybenzoyl substituents (e.g., 16f ) induce a planar conformation, optimizing hydrophobic interactions .

Antifungal and Antibacterial Activity

Compounds with simpler substituents (e.g., methoxy or hydroxy groups) show moderate activity against plant pathogens like Blumeria graminis and Botrytis cinerea, though less potent than anticancer analogs .

Biologische Aktivität

6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : It has demonstrated effectiveness against various pathogens.

- Antifungal Activity : The compound has been shown to inhibit the growth of several phytopathogenic fungi.

- Potential Agrochemical Applications : Its derivatives are being explored for use in plant disease management.

2. Antifungal Activity

A study synthesized 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one to evaluate their antifungal properties against Pythium recalcitrans, a common plant pathogen. The most potent derivative (I23) exhibited an EC50 value of 14 μM, significantly lower than the commercial standard hymexazol (37.7 μM). In vivo tests showed that I23 achieved a preventive efficacy of 96.5% at a dose of 5.0 mg/pot compared to hymexazol's 63.9% at the same dosage .

Table 1: Antifungal Efficacy of Derivatives

| Compound | EC50 (μM) | Preventive Efficacy (%) at 2 mg/pot | Preventive Efficacy (%) at 5 mg/pot |

|---|---|---|---|

| I23 | 14 | 75.4 | 96.5 |

| Hymexazol | 37.7 | 63.9 | N/A |

The mode of action of compound I23 involves disrupting the biological membrane systems of Pythium recalcitrans. Physiological and biochemical analyses indicated that this disruption leads to cell death in the pathogen, making it a promising candidate for further development as an agrochemical agent .

4. Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed critical insights into the necessary structural features for bioactivity. The presence of a C4-carboxyl group was deemed essential for activity, and other substituents on the phenyl ring also influenced efficacy against different fungal strains .

Table 2: Summary of Structure-Activity Relationships

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| C4 | Carboxyl | Essential for antifungal activity |

| N-phenyl Ring | Various | Affects binding affinity and potency |

Case Study 1: Antifungal Screening

In a comprehensive screening involving 24 derivatives based on the isoquinoline framework, various substituents were tested against seven phytopathogenic fungi. The results indicated that certain substitutions significantly enhanced antifungal activity compared to standard treatments .

Table 3: Inhibitory Rates Against Phytopathogenic Fungi

| Compound | Fungal Strain | Inhibitory Rate (%) |

|---|---|---|

| 1 | Fusarium oxysporum | 91.7 |

| 2 | Botrytis cinerea | 85.4 |

| ... | ... | ... |

6. Conclusion and Future Directions

The biological activity of this compound and its derivatives presents substantial potential in agricultural applications, particularly in managing plant diseases caused by fungal pathogens. Further research is warranted to explore additional derivatives and their mechanisms to optimize their efficacy as agrochemical agents.

This compound's diverse biological activities underscore its significance in both pharmaceutical and agricultural research, paving the way for innovative solutions to combat plant pathogens effectively.

Q & A

Q. What are the common synthetic routes for 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one?

The synthesis typically involves cyclization of substituted phenethylamine derivatives or modifications of preformed dihydroisoquinolinone scaffolds. For example:

- Pictet-Spengler Cyclization : Reacting phenethylamine analogs with carbonyl compounds under acidic conditions to form the tetrahydroisoquinoline core .

- Acylation Reactions : Introducing substituents via acyl chloride coupling in the presence of 4-dimethylaminopyridine (DMAP) and anhydrous potassium carbonate, followed by purification via silica gel chromatography .

- Ring-Opening/Closing Strategies : Using phthalic anhydride or other cyclic anhydrides to functionalize the 6-position .

Q. How is this compound characterized structurally?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and substituent placement (e.g., aromatic protons at δ 7.0–8.1 ppm, carbonyl signals at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., EI-MS peaks corresponding to [M] at m/z 237) .

- Melting Point Analysis : Consistency with literature values (e.g., 433–434 K for related derivatives) .

Q. What biological assays are typically used to evaluate its bioactivity?

Common assays include:

- Enzyme Inhibition Studies : Acetylcholinesterase (AChE) inhibition assays to assess neuropharmacological potential .

- Antimicrobial Testing : Disk diffusion or microdilution methods against bacterial/fungal strains .

- Cytotoxicity Screening : MTT assays on cancer cell lines to evaluate antitumor activity .

Advanced Research Questions

Q. How can computational tools optimize the synthesis of this compound derivatives?

- Retrosynthesis Planning : AI-driven platforms (e.g., Pistachio, Reaxys) predict feasible routes by analyzing reaction databases, prioritizing one-step syntheses with high yields .

- DFT Calculations : Modeling transition states to identify energetically favorable pathways for cyclization or functionalization .

- Molecular Docking : Pre-screening derivatives for binding affinity to target enzymes (e.g., AChE) to prioritize synthesis .

Q. How do structural modifications at the 6-position affect bioactivity?

- Electron-Withdrawing Groups (e.g., -NO) : Enhance electrophilicity, improving enzyme inhibition but potentially reducing solubility .

- Hydrophobic Substituents (e.g., phenyl) : Increase membrane permeability, critical for CNS-targeting compounds .

- Hydroxy Groups : Introduce hydrogen-bonding interactions, as seen in crystal structures with improved binding to active sites .

Q. What strategies resolve contradictions in reported biological data for this compound class?

- Meta-Analysis : Compare datasets using Fisher’s LSD test to account for variability in assay conditions (e.g., pH, solvent) .

- Structural Validation : Re-examine crystallographic data (e.g., monoclinic C2/c symmetry, hydrogen-bonding networks) to confirm substituent orientation .

- Dose-Response Curves : Establish EC/IC values across multiple studies to normalize potency metrics .

Q. How is X-ray crystallography applied to study its structure-activity relationships (SAR)?

- Packing Diagrams : Reveal intermolecular interactions (e.g., C–H···π stacking, hydrogen bonds) that stabilize active conformations .

- Torsion Angle Analysis : Quantify dihedral angles between the phenyl ring and dihydroisoquinolinone core to correlate with bioactivity .

- Polymorphism Screening : Identify crystal forms with enhanced solubility or stability for drug development .

Methodological Considerations

Q. What statistical methods are recommended for analyzing bioassay data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.